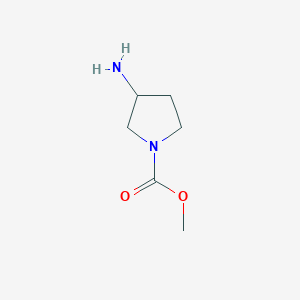

Methyl 3-aminopyrrolidine-1-carboxylate

Descripción

Propiedades

Número CAS |

233764-45-9 |

|---|---|

Fórmula molecular |

C6H12N2O2 |

Peso molecular |

144.17 g/mol |

Nombre IUPAC |

methyl 3-aminopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)8-3-2-5(7)4-8/h5H,2-4,7H2,1H3 |

Clave InChI |

SSYCZLYRZHEWQM-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)N1CCC(C1)N |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl 3-aminopyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules.

Key Applications:

- Building Block for Complex Molecules: It is used in the synthesis of pharmaceuticals and agrochemicals, providing essential functional groups for further modifications.

- Combinatorial Chemistry: The compound is employed in combinatorial libraries to discover new drug candidates and optimize existing ones.

Biological Research

In biological research, methyl 3-aminopyrrolidine-1-carboxylate is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to act as a ligand enables researchers to investigate various biological processes.

Key Applications:

- Enzyme Mechanisms: The compound aids in understanding how enzymes function by serving as a substrate or inhibitor.

- Protein-Ligand Interactions: It is used to explore the binding affinities and specificities of proteins, which is critical for drug design.

Medicinal Chemistry

Methyl 3-aminopyrrolidine-1-carboxylate plays a significant role in medicinal chemistry as a precursor for synthesizing pharmaceutical compounds. Its derivatives are being investigated for their potential therapeutic effects.

Case Studies:

- Neuronal Nitric Oxide Synthase Inhibition: Research has indicated that derivatives of this compound can selectively inhibit neuronal nitric oxide synthase, which is important for preventing brain injuries and treating neurological disorders .

- Anticancer Activity: Various studies have demonstrated that pyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .

Agrochemical Applications

The compound is also used in the production of agrochemicals. Its ability to modify biological pathways makes it suitable for developing herbicides and pesticides that target specific plant processes without harming non-target species.

Key Applications:

- Synthesis of Agrochemicals: Methyl 3-aminopyrrolidine-1-carboxylate serves as an intermediate in creating effective agrochemical agents that enhance crop yield and protect against pests.

Comparación Con Compuestos Similares

Structural and Functional Differences

The primary structural variations among analogs of Methyl 3-aminopyrrolidine-1-carboxylate lie in the ester group and stereochemistry. Key compounds include:

*Hydrochloride salt CAS.

Physical and Chemical Properties

- Methyl ester: Limited data available, but its hydrochloride salt has a molecular weight of 180.63 g/mol . The free base is expected to have lower boiling points compared to bulkier esters.

- tert-Butyl ester : Boiling point 115°C (at 4 mmHg), density 1.02 g/cm³, refractive index 1.4715 . The tert-butyl group increases solubility in organic solvents and stability under basic conditions.

- Benzyl ester : Density 1.155 g/mL, boiling point ~315°C (decomposition likely), air-sensitive . Higher lipophilicity makes it suitable for specific coupling reactions.

Key Research Findings

- Synthetic Utility: tert-Butyl 3-aminopyrrolidine-1-carboxylate is pivotal in automated flow synthesis, enabling high-throughput production of spirocyclic compounds .

- Chiral Applications : The (R)-enantiomer (CAS 147081-49-0) is emphasized in drug development due to its stereospecific interactions with biological targets .

- Deprotection Strategies: Benzyl esters offer a distinct advantage in hydrogenolysis-driven deprotection, complementary to acid-labile tert-butyl groups .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 3-aminopyrrolidine-1-carboxylate, and how is its purity validated?

- Methodological Answer: The compound is typically synthesized via carbamate protection of the pyrrolidine amine, followed by functionalization. For example, tert-butyl analogs (e.g., tert-butyl 3-aminopyrrolidine-1-carboxylate) are prepared using Boc-protection strategies . Purity is confirmed via thin-layer chromatography (TLC; e.g., Rf 0.29 in hexane:ethyl acetate 4:1) and mass spectrometry (ESIMS, m/z: 186.25 for the tert-butyl analog) . Nuclear magnetic resonance (NMR) spectroscopy resolves structural features like the methyl ester and amine protons.

Q. What safety protocols are critical when handling Methyl 3-aminopyrrolidine-1-carboxylate in laboratory settings?

- Methodological Answer: Use personal protective equipment (PPE) to avoid skin/eye contact and inhalation. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store in sealed containers away from ignition sources, as recommended for structurally similar carbamates .

Advanced Research Questions

Q. How can ring puckering coordinates resolve conformational ambiguities in the pyrrolidine ring of Methyl 3-aminopyrrolidine-1-carboxylate?

- Methodological Answer: The Cremer-Pople puckering parameters (amplitude q and phase angle φ) quantify nonplanar ring distortions. For pyrrolidine derivatives, displacement coordinates perpendicular to the mean ring plane are calculated from crystallographic data. This approach avoids approximations inherent in torsion-angle-based methods and enables comparison of pseudorotational conformers .

Q. What crystallographic tools are optimal for resolving structural discrepancies in Methyl 3-aminopyrrolidine-1-carboxylate derivatives?

- Methodological Answer: SHELXL refines small-molecule structures against high-resolution X-ray data, while Mercury CSD visualizes and compares packing motifs (e.g., hydrogen-bonding networks). ORTEP-III generates publication-quality thermal ellipsoid plots to highlight anisotropic displacement parameters .

Q. How can synthetic byproducts in Methyl 3-aminopyrrolidine-1-carboxylate synthesis be identified and minimized?

- Methodological Answer: Byproducts (e.g., Boc-deprotected intermediates) are characterized via ESIMS and HPLC. Optimizing reaction conditions (e.g., stoichiometry of tert-butyl carbamate reagents) reduces side reactions. Dynamic NMR can monitor real-time intermediate stability .

Q. What strategies enable enantioselective synthesis of chiral Methyl 3-aminopyrrolidine-1-carboxylate derivatives?

- Methodological Answer: Asymmetric catalysis (e.g., chiral auxiliaries or enzymes) directs stereochemistry at the 3-amino position. Chiral HPLC or circular dichroism (CD) verifies enantiomeric excess. Crystallographic data (e.g., Flack parameter) confirms absolute configuration .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for Methyl 3-aminopyrrolidine-1-carboxylate analogs?

- Methodological Answer: Discrepancies in chemical shifts may arise from solvent effects, tautomerism, or dynamic processes. Variable-temperature NMR and 2D experiments (COSY, NOESY) clarify exchange phenomena. Cross-validate with computational models (DFT) to assign signals confidently .

Q. Why do crystallographic studies of Methyl 3-aminopyrrolidine-1-carboxylate derivatives show variable hydrogen-bonding motifs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.